A Technical Guide to the Physicochemical Properties of N,N-Bis((2H_5)ethyl)-3-methylbenzamide
A Technical Guide to the Physicochemical Properties of N,N-Bis((2H_5)ethyl)-3-methylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-Bis((2H_5)ethyl)-3-methylbenzamide is the deuterated isotopologue of N,N-Diethyl-3-methylbenzamide (DEET), the most common active ingredient in insect repellents.[1][2] First developed for military use in 1946 and registered for the general public in 1957, DEET is a broad-spectrum repellent effective against mosquitoes, ticks, fleas, and other biting insects.[2][3] The deuterated form, where the ten hydrogen atoms on the two ethyl groups are replaced with deuterium, is primarily used as an internal standard in analytical and metabolic studies for the quantification of DEET. This guide provides a comprehensive overview of its physicochemical properties, analytical methodologies, and relevant biological interaction pathways.
Physicochemical Properties
The core physicochemical properties of N,N-Bis((2H_5)ethyl)-3-methylbenzamide are summarized below. Data for the non-deuterated analogue (DEET) are included for comparison, as many physical properties such as boiling point and solubility are expected to be very similar.
| Property | Value | Reference |
| IUPAC Name | 3-methyl-N,N-bis(1,1,2,2,2-pentadeuterioethyl)benzamide | [4] |
| Synonyms | N,N-Bis[(²H₅)ethyl]-3-methylbenzamide, DEET-d10 | [4] |
| CAS Number | 1215576-01-4 | [4] |
| Molecular Formula | C₁₂H₇D₁₀NO | [4] |
| Molecular Weight | 201.33 g/mol | [4] |
| Appearance | Colorless to slightly yellow or amber liquid | [1][5] |
| Melting Point | -45 °C | [5] |
| Boiling Point | 285–290 °C (at 760 mmHg); 111 °C (at 1 mmHg) | [5][6] |
| Density | 0.998 g/mL at 20 °C | [5][7] |
| Refractive Index (n²⁰/D) | 1.523 | [5][7] |
| Vapor Pressure | <0.01 mmHg at 25 °C | [7] |
| Water Solubility | Approx. 1 g/L. It is considered virtually insoluble in water. | [5] |
| Solubility in Organics | Miscible with ethanol, 2-propanol, propylene glycol, and cottonseed oil. | [5][8] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and structural elucidation of the molecule. The data presented here is for the non-deuterated analogue, N,N-Diethyl-3-methylbenzamide (DEET), as it is widely available. The key difference in the mass spectrum for the deuterated compound is the molecular ion peak at m/z 201.
| Spectroscopy | Key Data and Observations | Reference |
| ¹H-NMR | (300 MHz, DMSO-d6) δ (ppm): 7.29 (t, 1H), 7.22 (d, 1H), 7.13 (s, 1H), 7.11 (d, 1H), 3.42 (br s, 2H), 3.17 (br s, 2H), 2.32 (s, 3H), 1.12 (br s, 3H), 1.04 (br s, 3H). The broad signals for the ethyl groups are due to restricted rotation around the amide C-N bond, making the two ethyl groups chemically non-equivalent. | [9][10][11] |
| ¹³C-NMR | (75 MHz) δ (ppm): 171.5 (CO), 138.2, 137.3, 129.8, 128.2, 126.9, 123.2 (aromatic carbons), 43.3, 39.2 (CH₂), 21.4 (Ar-CH₃), 14.2, 13.0 (CH₃). | [9] |
| Infrared (IR) | A characteristic strong absorption band for the C=O (amide) stretch is observed at 1628 cm⁻¹. Other significant peaks include C-H stretches around 2874-2973 cm⁻¹. | [9] |
| Mass Spectrometry (EI) | For DEET (non-deuterated): m/z 191 [M⁺] (21%), 190 (45%), 119 (100%), 91 (32%). The base peak at m/z 119 corresponds to the m-toluoyl cation. For the deuterated compound, the molecular ion [M⁺] is expected at m/z 201. | [9][12][13] |
Experimental Protocols
Detailed methodologies for determining key physicochemical and analytical properties are provided below.
Synthesis via Acyl Chloride Intermediate
This protocol is a common laboratory method for the synthesis of N,N-disubstituted amides from a carboxylic acid.[14][15]
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Acid Chloride Formation: In a fume hood, dissolve m-toluic acid (1.0 eq) in an anhydrous solvent such as hexane. Add oxalyl chloride (1.2 eq) dropwise at room temperature. Add a catalytic amount of N,N-dimethylformamide (DMF). The mixture is stirred until gas evolution (CO₂, CO, HCl) ceases, indicating the formation of m-toluoyl chloride. The solvent and excess reagent are typically removed under reduced pressure.
-
Amidation: The crude m-toluoyl chloride is dissolved in a fresh anhydrous aprotic solvent (e.g., dichloromethane). The solution is cooled in an ice bath (0 °C). A solution of diethylamine-d10 (prepared from diethylamine-d10 hydrochloride salt and a base like NaOH) (2.2 eq) in the same solvent is added dropwise with vigorous stirring.
-
Workup: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-2 hours. The reaction mixture is then washed sequentially with dilute HCl to remove excess amine, followed by a dilute NaHCO₃ solution to remove any unreacted acid chloride, and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed via rotary evaporation to yield the crude product. Final purification is achieved by vacuum distillation to obtain N,N-Bis((2H_5)ethyl)-3-methylbenzamide as a clear oil.
Melting Point (Freezing Point) Determination
Since the compound is a liquid at room temperature, this protocol determines its freezing point.
-
Sample Preparation: Place approximately 0.5 mL of the liquid sample into a small, dry test tube.
-
Apparatus Setup: Insert a low-temperature thermometer or a thermocouple into the center of the liquid.
-
Cooling: Slowly cool the sample by immersing the test tube in a cooling bath (e.g., an ice-salt mixture or a dry ice-acetone bath).
-
Observation: Gently stir the sample with the thermometer and record the temperature at regular intervals. The freezing point is the temperature at which the first crystals appear and remain, or the temperature that holds constant while the liquid solidifies.[16][17]
-
Confirmation: Allow the sample to warm up slowly and record the melting point, which should be identical to the freezing point for a pure substance.
Solubility Determination
This protocol determines the solubility of the compound in a given solvent, such as water.[18]
-
Sample Preparation: Add an excess amount of N,N-Bis((2H_5)ethyl)-3-methylbenzamide to a known volume of the solvent (e.g., ultrapure water) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a prolonged period (24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the excess, undissolved compound.
-
Analysis: Carefully withdraw a known volume of the clear supernatant and filter it through a 0.45 µm syringe filter. Dilute the filtrate with an appropriate solvent (e.g., methanol).
-
Quantification: Analyze the concentration of the compound in the diluted filtrate using a calibrated High-Performance Liquid Chromatography (HPLC) system with a UV detector.[8][18] The solubility is calculated based on the measured concentration and the dilution factor.
Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d6) in an NMR tube. Acquire ¹H and ¹³C spectra using a high-field NMR spectrometer (e.g., 300 MHz or higher).[9]
-
IR Spectroscopy: Place a small drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory in an FT-IR spectrometer. Obtain the spectrum over a range of 4000-400 cm⁻¹.[9]
-
Mass Spectrometry: Introduce the sample into a mass spectrometer, typically via direct injection or through a gas chromatography (GC-MS) interface. Obtain the electron ionization (EI) mass spectrum to determine the molecular weight and fragmentation pattern.[9]
Visualizations: Workflows and Mechanisms
Synthesis and Analysis Workflow
The following diagram illustrates a typical workflow for the laboratory synthesis and subsequent characterization of the target compound.
References
- 1. DEET - Wikipedia [en.wikipedia.org]
- 2. N,N-diethyl-m-toluamide | C12H17NO | CID 4284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DEET Technical Fact Sheet [npic.orst.edu]
- 4. N,N-Bis((~2~H_5_)ethyl)-3-methylbenzamide | C12H17NO | CID 46780574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. News - N,N-Diethyl-m-toluamide CAS 134-62-3 DEET Diethyltoluamide Purity: â¥99% [mit-ivy.com]
- 6. acs.org [acs.org]
- 7. N,N-Diethyl-3-methylbenzamide 97 134-62-3 [sigmaaldrich.com]
- 8. Preparation and characterization of physicochemical properties of N, N-diethyl-meta-toluamide niosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N,N-Diethyl-3-methylbenzamide [mdpi.com]
- 10. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 11. Solved Please label all the peaks of the following 1H NMR of | Chegg.com [chegg.com]
- 12. ez.restek.com [ez.restek.com]
- 13. Diethyltoluamide [webbook.nist.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of N,N-Diethyl-3-methylbenzamide (DEET): Two Ways to the Same Goal | Semantic Scholar [semanticscholar.org]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 18. DSpace [cora.ucc.ie]
